2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinazolin-4(3H)-one
Overview
Description
2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure
Preparation Methods
The synthesis of 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinazolin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylprop-2-en-1-yl group: This step involves the alkylation of the quinazolinone core using suitable alkylating agents.
Attachment of the pyridin-2-ylpiperazin-1-yl group: This is typically done through a nucleophilic substitution reaction, where the piperazine derivative is introduced to the quinazolinone core.
Final modifications: Any additional functional groups are introduced in the final steps to achieve the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the quinazolinone core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology: Studies investigate the compound’s effects on cellular processes, including its role in modulating gene expression and protein function.
Mechanism of Action
The mechanism of action of 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival. Additionally, it can bind to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar compounds to 2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinazolin-4(3H)-one include other quinazolinone derivatives with varying substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-methyl-6-(2-methylprop-2-enoxy)-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-20(2)19-37-24-11-12-26-25(18-24)29(36)34(21(3)31-26)23-9-7-22(8-10-23)28(35)33-16-14-32(15-17-33)27-6-4-5-13-30-27/h4-13,18H,1,14-17,19H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHGVLPOWKWEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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